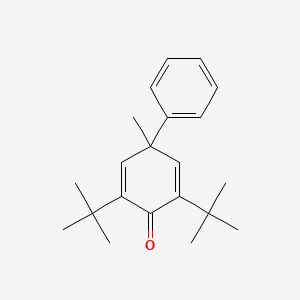![molecular formula C38H26O4 B14290366 ([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone] CAS No. 116071-71-7](/img/structure/B14290366.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone]: is an organic compound that belongs to the class of aromatic ketones This compound is characterized by its biphenyl core structure, which is substituted with phenoxyphenyl groups at the 4,4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] typically involves the reaction of biphenyl derivatives with phenoxybenzoyl chloride under Friedel-Crafts acylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH₄) can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that influence cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler analog with a biphenyl core but lacking the phenoxyphenyl substituents.
Benzophenone: Contains a single phenyl ring substituted with a ketone group, similar to the ketone functionality in ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone].
Diphenylmethane: Features a central methylene group connecting two phenyl rings, analogous to the biphenyl structure.
Uniqueness
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] is unique due to its extended conjugated system and the presence of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its biphenyl core and phenoxyphenyl substituents provide a versatile framework for further functionalization and exploration in various scientific fields.
Propiedades
Número CAS |
116071-71-7 |
|---|---|
Fórmula molecular |
C38H26O4 |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
[4-[4-(4-phenoxybenzoyl)phenyl]phenyl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C38H26O4/c39-37(31-19-23-35(24-20-31)41-33-7-3-1-4-8-33)29-15-11-27(12-16-29)28-13-17-30(18-14-28)38(40)32-21-25-36(26-22-32)42-34-9-5-2-6-10-34/h1-26H |
Clave InChI |
UCDPHEWZZUHIRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




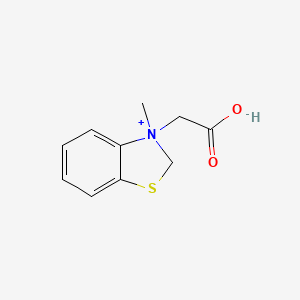

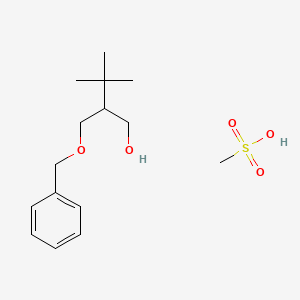
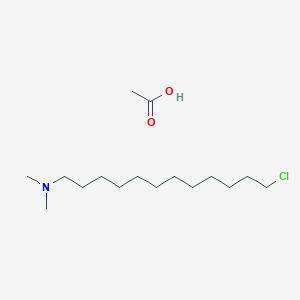
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
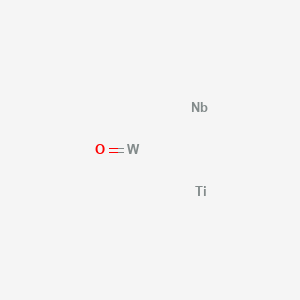
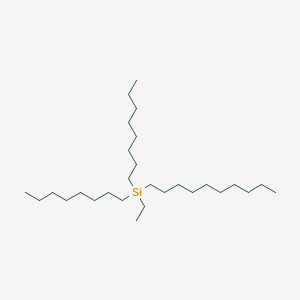
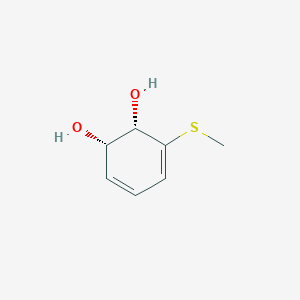
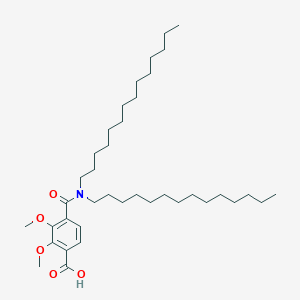
methanone](/img/structure/B14290381.png)
